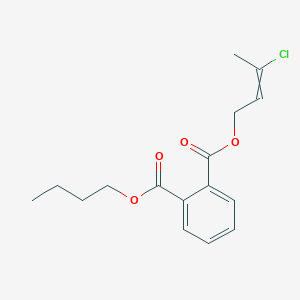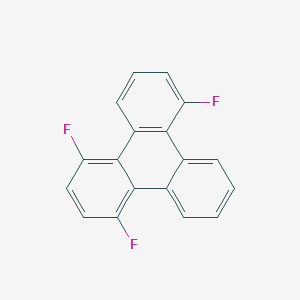
1,4,8-Trifluorotriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8-Trifluorotriphenylene is a fluorinated aromatic hydrocarbon that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of three fluorine atoms attached to the triphenylene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the aromatic ring using suitable fluorinating agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like iron(III) chloride .
Industrial Production Methods
Industrial production of 1,4,8-Trifluorotriphenylene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4,8-Trifluorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium tert-butoxide and solvents like toluene are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can lead to the formation of quinones .
Aplicaciones Científicas De Investigación
1,4,8-Trifluorotriphenylene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,8-Trifluorotriphenylene involves its interaction with other molecules through non-covalent arene–fluoroarene interactions. These interactions are driven by the strong electronegativity of the fluorine atoms, which modify the dipole moment of the aromatic rings. This leads to the formation of supramolecular assemblies and the induction of mesophases .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,4,8-Trifluorotriphenylene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its ability to form stable columnar mesophases. This makes it particularly valuable in the design of advanced materials for electronic applications .
Propiedades
Número CAS |
90670-34-1 |
|---|---|
Fórmula molecular |
C18H9F3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,4,8-trifluorotriphenylene |
InChI |
InChI=1S/C18H9F3/c19-13-7-3-6-12-16(13)10-4-1-2-5-11(10)17-14(20)8-9-15(21)18(12)17/h1-9H |
Clave InChI |
VEPLGIAUEIWRSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C4=C(C=CC(=C24)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


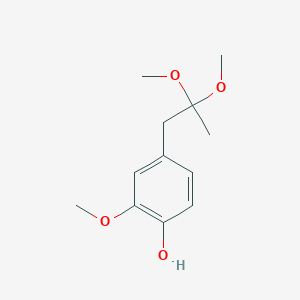
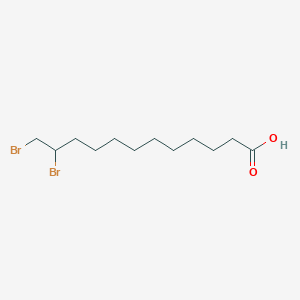
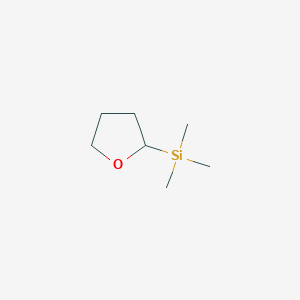
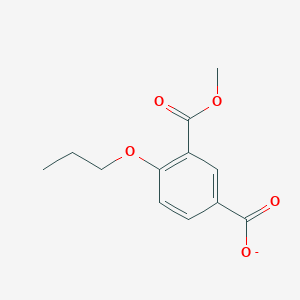
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
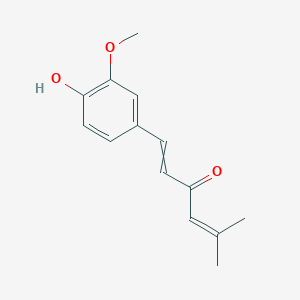
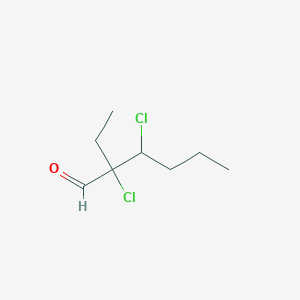
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
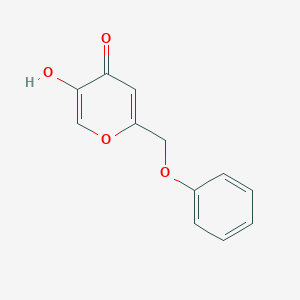
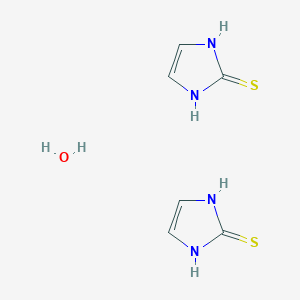
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
